molecular formula C17H17NO3 B14224223 2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- CAS No. 808761-84-4

2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-

Cat. No.: B14224223
CAS No.: 808761-84-4
M. Wt: 283.32 g/mol
InChI Key: STZQYMXOEXDVIY-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- is a chemical compound that belongs to the class of benzopyran derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone.

    Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where the butynyl group is reacted with a pyrrolidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides for nucleophilic substitution and electrophiles such as acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- can be compared with other benzopyran derivatives, such as:

    2H-1-Benzopyran-2-one, 7-((3,7-dimethyl-2,6-octadienyl)oxy)-4-methyl-: This compound has a similar benzopyran core but different substituents, leading to different chemical properties and biological activities.

    2H-1-Benzopyran-2-one, 7-(diethylamino)-: This compound has a diethylamino group instead of the pyrrolidinyl and butynyl groups, resulting in different reactivity and applications.

Properties

CAS No.

808761-84-4

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

7-(4-pyrrolidin-1-ylbut-2-ynoxy)chromen-2-one

InChI

InChI=1S/C17H17NO3/c19-17-8-6-14-5-7-15(13-16(14)21-17)20-12-4-3-11-18-9-1-2-10-18/h5-8,13H,1-2,9-12H2

InChI Key

STZQYMXOEXDVIY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CCOC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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